molecular formula C18H29NO B13952951 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol CAS No. 63991-40-2

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Cat. No.: B13952951
CAS No.: 63991-40-2
M. Wt: 275.4 g/mol
InChI Key: RKTXIFFOXVBUDY-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is a tertiary alcohol derivative featuring a propan-2-ol backbone substituted at the 2-position with a 4-butylphenyl group and a piperidin-1-yl moiety. This structural framework is common in pharmacologically active compounds, though its specific applications remain underexplored in the provided literature. The compound’s stereochemistry and substituent arrangement may influence its physicochemical properties, such as solubility and melting point, as well as biological activity.

Properties

CAS No.

63991-40-2

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C18H29NO/c1-3-4-8-16-9-11-17(12-10-16)18(2,20)15-19-13-6-5-7-14-19/h9-12,20H,3-8,13-15H2,1-2H3

InChI Key

RKTXIFFOXVBUDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(CN2CCCCC2)O

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Substitution with Piperidine

  • Intermediate formation : A propan-2-ol derivative bearing a leaving group (e.g., mesylate or tosylate) reacts with piperidine.
    • Example: A tert-butyl-protected piperidine intermediate (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) undergoes displacement with a 4-butylphenyl-propanol derivative under basic conditions (K₂CO₃ or CsF) in polar aprotic solvents like DMA or NMP at 80–100°C.
    • Yield : 58–95% depending on base and solvent.

Route 2: Reductive Amination

  • Ketone precursor : 2-(4-Butylphenyl)propan-2-one reacts with piperidine in the presence of a reducing agent (e.g., NaBH₄ or BH₃·THF).
    • Similar reductions of piperidin-4-ones use selective hydrogenation or borohydride agents.
    • Key step : Tetrahydropyridinylidene salts (THPS) are reduced to piperidin-4-ones, which can be further functionalized.

Detailed Methodologies and Conditions

Stepwise Synthesis from Aryl Ketones

  • Ketone preparation :
    • 4-Butylacetophenone is synthesized via Friedel-Crafts acylation of butylbenzene with acetyl chloride.
  • Oxime formation :
    • The ketone is converted to an oxime using hydroxylamine hydrochloride, as demonstrated in propiophenone oxime derivatives.
  • Reduction to alcohol :
    • The oxime is reduced to the corresponding amine-alcohol using LiAlH₄ or catalytic hydrogenation.
  • Piperidine incorporation :
    • The amine intermediate undergoes alkylation with a piperidine-containing electrophile (e.g., epichlorohydrin derivatives).

Optimized Reaction Parameters

Step Reagents/Conditions Yield Source
Ketone acylation AlCl₃, CH₂Cl₂, 0°C → rt 75–85%
Oxime formation NH₂OH·HCl, NaOAc, EtOH, reflux 80–90%
Reduction (LiAlH₄) LiAlH₄, THF, 0°C → reflux 65–75%
Piperidine alkylation Epichlorohydrin, Cs₂CO₃, CH₃CN, reflux 60–70%

Protective Group Strategies

  • Boc protection : Tert-butyl carbamate (Boc) groups are used to stabilize piperidine intermediates during synthesis.
    • Example: Boc-protected piperidine derivatives undergo deprotection with TFA or HCl post-alkylation.
  • Trimethylsilyl (TMS) protection : Hydroxyl groups are protected as TMS ethers to prevent side reactions during coupling steps.

Critical Analysis of Data

  • Yield variability : Higher yields (84–95%) are achieved using cesium carbonate or fluoride due to enhanced nucleophilicity, compared to K₂CO₃ (60–70%).
  • Solvent effects : DMA and NMP improve solubility of aromatic intermediates, whereas ethanol/water mixtures facilitate crystallization.
  • Side reactions : Competing elimination or over-alkylation is mitigated by controlled stoichiometry and stepwise reagent addition.

Structural Confirmation

  • NMR characterization : Key signals include:
    • ¹H NMR : δ 1.42 (s, tert-butyl), 3.65–3.75 (m, piperidine CH₂), 4.68–4.75 (m, methine proton).
    • ¹³C NMR : Peaks at 80 ppm (Boc carbonyl), 45–50 ppm (piperidine carbons).
  • Mass spectrometry : [M+H]⁺ peaks align with theoretical values (e.g., m/z 503.5 for Boc-protected intermediates).

Industrial-Scale Considerations

  • Cost-effective steps : Use of Cs₂CO₃ or K₂CO₃ instead of expensive palladium catalysts.
  • Purification : Crystallization from ethanol/water mixtures ensures high purity (>98%) without chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol with three analogs from the literature, focusing on structural features, substituent effects, and inferred physicochemical properties.

Structural Features and Substituent Analysis

Compound Name Phenyl Substituent Piperidine Substituent Hydroxyl Position Key Structural Differences
2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol 4-Butylphenyl (linear alkyl) None Propan-2-ol (C2) Baseline for comparison
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol 2,4,6-Trimethylphenyl (branched alkyl) None Propan-2-ol (C3) Branched methyl groups increase steric hindrance; hydroxyl at C3 alters hydrogen bonding
(1R,2R)-1-(4-(Benzyloxy)phenyl)-2-(4-benzylpiperidin-1-yl)propan-1-ol 4-Benzyloxyphenyl (aromatic ether) 4-Benzylpiperidin-1-yl Propan-1-ol (C1) Benzyloxy enhances lipophilicity; stereochemistry (R,R) influences 3D conformation
4-Phenyl-1-prop-2-ynylpiperidin-4-ol None Prop-2-ynyl (propargyl) Piperidin-4-ol (N1) Hydroxyl on piperidine ring; propargyl introduces rigidity

Key Observations:

  • The benzyloxy group in adds aromaticity and ether-based polarity.
  • Piperidine Modifications: The 4-benzylpiperidin-1-yl group in increases molecular weight and aromatic surface area, favoring π-π interactions. In contrast, the propargyl group in introduces conformational rigidity due to the triple bond.
  • Hydroxyl Position: The tertiary alcohol in the target compound (C2) may exhibit lower hydrogen-bonding capacity compared to the secondary alcohol in (piperidin-4-ol), which could enhance solubility.

Physicochemical Properties (Inferred)

  • Lipophilicity: The butylphenyl group (logP ~4–5) is less lipophilic than the benzyl-substituted analogs in (logP ~5–6) but more than the trimethylphenyl derivative in (logP ~3–4).
  • Solubility: The hydroxyl at C2 in the target compound may reduce aqueous solubility compared to the C1 hydroxyl in , which is closer to the polar piperidine group. The propargyl group in likely decreases solubility due to rigidity.
  • Melting Points: Compounds with aromatic benzyl groups (e.g., ) may exhibit higher melting points due to π-π stacking, whereas alkyl-substituted analogs (e.g., target compound) may have lower melting points.

Biological Activity

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's structure suggests possible interactions with various biological targets, making it a candidate for studies on its biological activity. This article reviews the available literature regarding the biological activity of this compound, including its mechanism of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol can be represented as follows:

C16H25N(Molecular Weight 247.39 g mol)\text{C}_{16}\text{H}_{25}\text{N}\quad (\text{Molecular Weight }247.39\text{ g mol})

Piperidine derivatives are known for their diverse biological activities, including interactions with neurotransmitter receptors and enzymes. The specific mechanism of action for 2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol remains under investigation, but preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurological pathways.

Biological Activity Overview

The biological activities associated with 2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol include:

  • Antioxidant Properties : Some studies highlight the antioxidant capabilities of piperidine derivatives, which may contribute to neuroprotective effects.
  • Neuropharmacological Effects : The compound may influence neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Potential Antimicrobial Activity : Research indicates that modifications in piperidine structures can enhance antimicrobial properties against resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine compounds, providing insights into the potential effects of 2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AChE InhibitionDemonstrated significant inhibition of AChE and BuChE, indicating potential for cognitive enhancement.
MAO B InhibitionCompounds showed high inhibitory potency for MAO B (IC50 < 50 nM), suggesting effects on dopamine levels.
Anticancer ActivityPiperidine derivatives exhibited anticancer properties in vitro against various cancer cell lines.
Antimicrobial ActivityEnhanced activity against Staphylococcus aureus, correlating lipophilic character with efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related piperidinyl-propanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via a two-step process:

Alkylation : Reacting 4-butylphenylmagnesium bromide with a ketone precursor (e.g., propan-2-one) under anhydrous conditions.

Piperidine Functionalization : Introducing the piperidine moiety via nucleophilic substitution using piperidine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of ketone to piperidine) and reaction time (6–12 hours) to maximize yield.

Q. How can impurities in 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol be identified and quantified?

  • Methodological Answer : Impurity profiling requires HPLC with a C18 column and a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v), as described in pharmacopeial guidelines . Key impurities include:

Impurity IDNameCAS NumberFunctional Group
Imp. B(EP)(2RS)-2-(4-Butylphenyl)-propanoic acid3585-49-7Carboxylic acid
Imp. E(EP)1-[4-(2-Methylpropyl)phenyl]-ethanone38861-78-8Ketone
  • Quantification : Use a UV detector at 254 nm and external calibration curves. Limit impurities to <0.15% per ICH guidelines .

Advanced Research Questions

Q. How can contradictory NMR data for 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks for piperidine protons) may arise from conformational flexibility or diastereomerism. Strategies include:

  • Variable Temperature NMR : Analyze spectra at −20°C to slow ring inversion in piperidine .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for the analog 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol (R-factor: 0.044; data-to-parameter ratio: 14.1) .

Q. What in vitro assays are suitable for evaluating the genotoxic potential of this compound?

  • Methodological Answer : Follow the bacterial reverse mutation assay (Ames test) using E. coli WP2uvrA. Key steps:

Prepare test concentrations (0.1–1 mM/plate) in DMSO.

Use N-methyl-N’-nitro-N-nitrosoguanidine as a positive control.

Count revertant colonies after 48 hours; a <2-fold increase vs. negative control indicates non-mutagenicity .

Q. How can the metabolic stability of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol be assessed in hepatic models?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
  • Analytical Method : Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Monitor parent compound depletion over 60 minutes.
  • Data Interpretation : Calculate half-life (t1/2) using the equation: t1/2 = ln(2)/k, where k is the elimination rate constant.

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Step 1 : Re-evaluate solubility using standardized shake-flask method (USP <1236>).
  • Step 2 : Characterize crystal structure via DSC/TGA to rule out polymorphic variations.
  • Step 3 : Validate results with HPLC-UV (λ = 220 nm) to ensure no degradation during testing .

Bioactivity and Mechanism Studies

Q. What computational tools can predict the binding affinity of this compound to CNS targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2 or serotonin receptors.
  • Parameters : Set grid boxes around active sites (e.g., D2 receptor: 25 Å<sup>3</sup>), and run 50 genetic algorithm iterations.
  • Validation : Compare results with experimental IC50 values from radioligand binding assays .

Safety and Environmental Impact

Q. What are the recommended disposal protocols for unused 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol?

  • Methodological Answer :

  • Neutralization : React with a 10% acetic acid solution to protonate the piperidine nitrogen.
  • Incineration : Dispose of neutralized waste via licensed facilities at >1000°C to prevent release of aromatic byproducts .

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